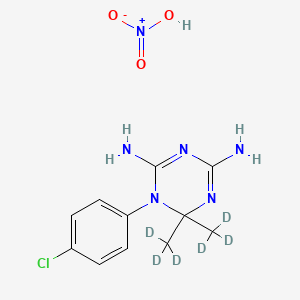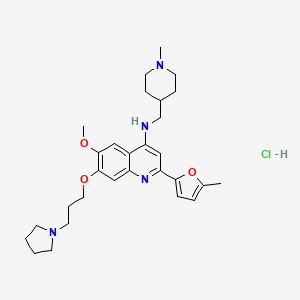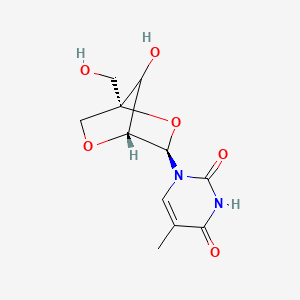![molecular formula C27H23ClFNO4 B10800736 21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride](/img/structure/B10800736.png)
21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRN2 is a selective inhibitor of nuclear factor of activated T cells (NFAT5), with an IC50 of 100 nanomolar. It has shown potential in treating NFAT5-mediated chronic arthritis by selectively inhibiting the binding of NF-κB p65 to the Nfat5 promoter and impeding its interaction with the DNA binding sequence located in the upstream site of Nfat5 exon 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: KRN2 can be synthesized through a series of organic reactions involving the coupling of specific aromatic compounds. The detailed synthetic route is proprietary and typically involves multiple steps of organic synthesis, including halogenation, nucleophilic substitution, and cyclization reactions.
Industrial Production Methods: Industrial production of KRN2 involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: KRN2 can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: KRN2 can participate in nucleophilic substitution reactions, especially at the halogenated sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
KRN2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving NFAT5 signaling pathways and gene expression regulation.
Medicine: Investigated for its therapeutic potential in treating chronic arthritis and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
KRN2 exerts its effects by selectively inhibiting the binding of NF-κB p65 to the Nfat5 promoter, thereby impeding its interaction with the DNA binding sequence. This inhibition leads to the suppression of pro-inflammatory genes such as Nos2 and Il6, while sparing the activation of high-salt-induced NFAT5 and related target gene expressions . The molecular targets involved include NFAT5 and NF-κB p65, which are key regulators of inflammatory responses.
Comparison with Similar Compounds
KRN2 bromide: A salt form of KRN2 with enhanced water solubility and stability.
Berberine derivatives: Compounds structurally related to KRN2, known for their anti-inflammatory properties.
Uniqueness of KRN2: KRN2 is unique due to its high selectivity for NFAT5 and its potent inhibitory effects on NF-κB p65 binding. This selectivity makes it a valuable tool in studying NFAT5-mediated pathways and developing targeted therapies for inflammatory diseases .
Properties
Molecular Formula |
C27H23ClFNO4 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride |
InChI |
InChI=1S/C27H23FNO4.ClH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RPHFGOXVJGNJJH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)CC6=CC=CC=C6F)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9S,12S,15R,16E,18R,21R,23S,24E,26E,28E,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10800657.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10800677.png)
![5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B10800693.png)
![N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B10800700.png)


![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B10800725.png)
![(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10800741.png)

![(S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole](/img/structure/B10800758.png)


![2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol](/img/structure/B10800784.png)
